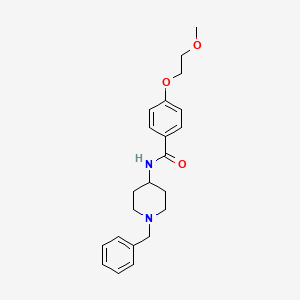

N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide derivatives involves intricate processes, aiming to explore structure-activity relationships (SAR) and enhance pharmacological potency. For instance, the synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides identified potent inhibitors based on drug-like scaffolds, highlighting the iterative medicinal chemistry efforts to improve selectivity and efficacy (Bollinger et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the geometrical parameters and electronic properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating its crystallization in a triclinic system and highlighting the correlation between experimental and theoretical geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide and its derivatives can lead to various pharmacologically active compounds. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity illustrate the compound's versatility in generating potent inhibitors (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline forms, play a crucial role in the compound's application in pharmaceutical formulations. For example, the preparation and characterization of two crystalline forms of a benzamide derivative revealed significant differences in their thermal behavior and stability, underscoring the importance of physical properties in drug development (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are critical for the compound's efficacy and safety. The synthesis and evaluation of derivatives for their inhibitory effects on enzymes and receptors provide valuable insights into the chemical behavior and potential therapeutic applications of benzamide derivatives (Candia et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Properties

A series of benzamide derivatives, including "N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide," have been synthesized and evaluated for their pharmacological properties, particularly as selective serotonin 4 receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting their applicability as novel prokinetic agents with reduced side effects due to their selectivity for 5-HT4 receptors over 5-HT3 and dopamine D2 receptors. Such agents could be effective in treating gastrointestinal tract disorders, offering an advantage in both upper and lower gastrointestinal treatments (Sonda et al., 2004).

Anticancer and Anti-inflammatory Activities

Benzamide derivatives have also been explored for their potential in cancer and inflammation treatment. For instance, novel derivatives have shown promising results as anti-inflammatory and analgesic agents, indicating their potential in managing pain and inflammation. These compounds have been screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant inhibitory activity, which could contribute to new therapies in pain management and anti-inflammatory treatments (Abu‐Hashem et al., 2020).

Sigma Receptor Scintigraphy

In the realm of diagnostic imaging, "N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide" derivatives have been investigated for their potential in sigma receptor scintigraphy, particularly in visualizing primary breast tumors. The preferential binding of these compounds to sigma receptors, which are overexpressed on breast cancer cells, suggests their utility in non-invasively assessing the presence and proliferation of breast cancer, offering a novel approach to cancer diagnosis (Caveliers et al., 2002).

Gastrointestinal Motility Enhancement

Further research into benzamide derivatives has highlighted their effectiveness as gastrointestinal motility enhancers. Specific compounds within this class have demonstrated potent binding affinity to 5-HT4 receptors, showcasing significant colonic prokinetic activity. This highlights their potential in developing treatments for gastrointestinal motility disorders, providing a basis for more effective therapies (Harada et al., 2002).

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-15-16-27-21-9-7-19(8-10-21)22(25)23-20-11-13-24(14-12-20)17-18-5-3-2-4-6-18/h2-10,20H,11-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOPVWEAVGLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-(2-methoxyethoxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)

![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)